(3aR,8aS)-2-(Pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
Description
(3aR,8aS)-2-(Pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a pyridine ring fused to an indeno-oxazole framework. The stereochemistry of the compound is defined by the (3aR,8aS) configuration, indicating the specific spatial arrangement of atoms within the molecule.
Properties
IUPAC Name |
(3aS,8bR)-2-pyridin-2-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-2-6-11-10(5-1)9-13-14(11)17-15(18-13)12-7-3-4-8-16-12/h1-8,13-14H,9H2/t13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCAXHBKQLBOJG-UONOGXRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation with Pyridinyl Carboxamide
- Precursor Synthesis : Indene-1,2-diamine is reacted with pyridine-2-carboxylic acid chloride in dichloromethane to form a bis-amide intermediate.
- Cyclodehydration : Treatment with phosphorus oxychloride (POCl₃) at reflux induces cyclization, forming the oxazole ring.
- Chiral Resolution : The racemic product is resolved using chiral stationary-phase chromatography to isolate the (3aR,8aS) enantiomer.
Key Data :
Stereochemical Control and Catalytic Asymmetric Synthesis
Recent advances employ chiral ligands to induce asymmetry during cyclization or alkylation steps, circumventing the need for post-synthetic resolution.
Chiral Bisoxazoline Ligand-Mediated Synthesis
A modified protocol utilizes (R,R)-bisoxazoline ligands to coordinate metallic catalysts (e.g., Cu(OTf)₂), enabling enantioselective Friedel-Crafts alkylation.
Reaction Conditions :
- Catalyst : Cu(OTf)₂/(R,R)-bisoxazoline (5 mol%).
- Solvent : Toluene at -40°C.
- Electrophile : 2-(Bromomethyl)pyridine.
Key Data :
Analytical Validation and Characterization
Post-synthetic analysis ensures structural fidelity and optical purity:
Spectroscopic Confirmation
Chromatographic Purity Assessment
- HPLC : Retention time = 9.2 min (Chiralpak IA column, hexane/isopropanol = 85:15).
- Melting Point : 189–191°C (decomposition observed above 200°C).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For large-scale production (>1 kg), the lithiation-alkylation method is preferred due to its reproducibility and scalability. Critical parameters include:
- Moisture Control : Strict exclusion of water to prevent t-BuLi decomposition.
- Temperature Gradients : Rapid cooling/warming cycles to minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
(3aR,8aS)-2-(Pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
(3aR,8aS)-2-(Pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which (3aR,8aS)-2-(Pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3aR,8aS)-2-(Pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]thiazole: Similar structure but contains a thiazole ring instead of an oxazole ring.
(3aR,8aS)-2-(Pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]imidazole: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of (3aR,8aS)-2-(Pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole lies in its specific stereochemistry and the presence of both pyridine and oxazole rings. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
The compound (3aR,8aS)-2-(Pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole (CAS No. 330443-74-8) is a notable member of the indeno[1,2-d]oxazole family, characterized by its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂N₂O |
| Molecular Weight | 236.27 g/mol |
| CAS Number | 330443-74-8 |
| MDL Number | MFCD32640794 |
| Purity Specification | Not specified |
| Storage Conditions | Inert atmosphere, 2-8°C |
| Signal Word | Warning |
Safety Information
| Hazard Statements | Precautionary Statements |
|---|---|
| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |
| H319: Causes serious eye irritation | P301+P312: If swallowed: Call a poison center or doctor if you feel unwell |
Pharmacological Profile
Recent studies have highlighted the potential pharmacological activities of this compound. Its structure suggests that it could interact with various biological targets, leading to diverse therapeutic effects.
- Antimicrobial Activity : Preliminary assays indicate that this compound exhibits significant antimicrobial properties against a range of bacterial strains. In vitro studies have shown effective inhibition of Gram-positive bacteria at concentrations as low as 10 µg/mL.
- Anticancer Properties : Research has demonstrated that this compound can induce apoptosis in cancer cell lines. A study reported a dose-dependent increase in apoptosis markers in human breast cancer cells treated with the compound.
- Neuroprotective Effects : The compound has also been investigated for its neuroprotective effects in models of neurodegenerative diseases. It was found to reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to toxic agents.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Modulation of Signaling Pathways : It appears to modulate key signaling pathways associated with inflammation and apoptosis.
Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
Cytotoxicity Assay Results
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| SH-SY5Y (Neuroblastoma) | 12 |
Case Study 1: Anticancer Activity
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction of cell viability after 48 hours of exposure. The study utilized flow cytometry to assess apoptosis levels and reported an increase in early apoptotic cells by approximately 30% at an IC50 concentration.
Case Study 2: Neuroprotection
In a model of oxidative stress induced by hydrogen peroxide in SH-SY5Y cells, treatment with the compound led to a marked decrease in reactive oxygen species levels and improved cell survival rates compared to untreated controls. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
